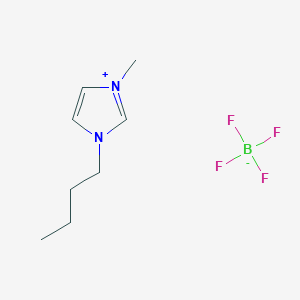

1-Butyl-3-methylimidazolium tetrafluoroborate

Übersicht

Beschreibung

1-Butyl-3-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step is the metathesis reaction of 1-butyl-3-methylimidazolium chloride with sodium tetrafluoroborate to yield this compound .

Reaction Conditions:

-

Step 1: Alkylation

- Reagents: 1-methylimidazole, 1-chlorobutane

- Solvent: Acetonitrile

- Temperature: 80°C

- Time: 24 hours

-

Step 2: Metathesis

- Reagents: 1-butyl-3-methylimidazolium chloride, sodium tetrafluoroborate

- Solvent: Water

- Temperature: Room temperature

- Time: 12 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Hydrogenation and Asymmetric Catalysis

BMIM-BF₄ enhances enantioselectivity in hydrogenation reactions compared to traditional solvents. In asymmetric hydrogenations of ketones, researchers achieved 20-30% higher enantiomeric excess (ee) values when using BMIM-BF₄ as the reaction medium . The ionic liquid stabilizes chiral catalysts like Ru-BINAP complexes, reducing catalyst leaching and enabling 5-7 reuse cycles without significant activity loss .

Suzuki-Miyaura Cross-Coupling

BMIM-BF₄ facilitates palladium-catalyzed Suzuki reactions under mild conditions (70°C, 12 h), achieving yields of 85-92% for biaryl products . Its low volatility and ability to dissolve both organic substrates and inorganic bases (e.g., K₂CO₃) make it superior to volatile organic solvents. The ionic liquid phase can be recycled 3-4 times with <10% yield drop .

Alkyne Hydration Catalyzed by BF₃

BMIM-BF₄ acts as both solvent and BF₃ stabilizer in alkyne hydration. Electrochemical generation of BF₃ within BMIM-BF₄ enables efficient Markovnikov addition to terminal alkynes (Table 1) .

Table 1: Optimization of diphenylacetylene hydration in BMIM-BF₄

| Entry | BF₃·Et₂O (equiv) | H₂O (equiv) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 0 | 5 | 53 |

| 7 | 5 | 2 | 18 | 96 |

| 10 | 3 | 0 | 65 | 92 |

Key findings:

- Water (1-2 equiv) accelerates hydrolysis without IL decomposition .

- BF₃ generated in situ shows higher stability in BMIM-BF₄ than in ether .

Extractive Desulfurization of Fuels

BMIM-BF₄ removes dibenzothiophene (DBT) from model diesel via π-π interactions between the imidazolium cation and DBT. At 30°C, a 1:1 (v/v) IL/fuel ratio achieves 92% DBT removal in 30 min . The process is recyclable 8 times with <15% efficiency loss .

Reaction Mechanism Insights

BMIM-BF₄’s dual functionality arises from:

- Cation effects : The butyl chain enhances substrate solubility, while the imidazolium ring stabilizes charged intermediates .

- Anion coordination : BF₄⁻ weakly coordinates to metal catalysts, maintaining activity without poisoning .

- Dielectric properties : High polarity (ε ≈ 15) stabilizes transition states in polar reactions .

This ionic liquid’s versatility across organic synthesis, materials science, and electrochemistry underscores its importance as a modern reaction medium .

Wissenschaftliche Forschungsanwendungen

Catalysis

Hydration of Alkynes

BMIm-BF4 serves as an efficient solvent for the hydration of alkynes, replacing traditional toxic solvents and metal catalysts. This ionic liquid facilitates the hydration reaction under mild conditions, demonstrating a significant reduction in the environmental impact associated with conventional methods. The electrogenerated boron trifluoride (BF3) within BMIm-BF4 enhances the catalytic process, allowing for controlled reactions without the hazards of handling BF3 directly .

Synthesis of Nanostructures

In materials chemistry, BMIm-BF4 is used as a reaction medium for synthesizing titanium dioxide (TiO2) nanostructures from ammonium titanium fluoride mesocrystals. This application highlights its role in producing advanced materials with potential uses in photocatalysis and solar energy conversion .

Electrochemistry

Electrolyte in Energy Storage Devices

BMIm-BF4 has been explored as an electrolyte in lithium-ion batteries and electric double-layer capacitors. Its ionic conductivity and thermal stability make it an attractive candidate for enhancing the performance of these energy storage systems. Studies indicate that mixtures of BMIm-BF4 with other ionic liquids can further improve electrochemical properties, leading to better energy efficiency .

Bioelectrocatalysis

The ionic liquid has also been utilized to enhance the electrochemical behavior of heme proteins in bioelectrocatalytic systems. When entrapped in agarose hydrogel films containing BMIm-BF4, these proteins exhibit improved electron transfer rates, which could be beneficial for biosensor applications and biofuel cells .

Materials Science

Self-Assembly of Polymers

Research has demonstrated that BMIm-BF4 can facilitate the self-assembly of block copolymers in organic solvents. The unique solubility parameters of this ionic liquid allow for controlled micelle formation, which is crucial for developing nanomaterials with specific properties . The ability to tune the micellar characteristics through solvent interactions opens avenues for designing advanced polymeric materials.

Nanocomposites

In composite materials, BMIm-BF4 has been employed to enhance the dispersion of graphene within biobased thermoplastic polyurethane matrices. This incorporation improves mechanical properties and conductivity, making it suitable for applications in flexible electronics and conductive coatings .

Sensor Technology

Selective Sensing Material

BMIm-BF4 is being investigated as a sensing material for non-invasive detection methods, particularly for acetone in breath analysis. Utilizing quartz crystal microbalance technology, this ionic liquid demonstrates high selectivity and sensitivity, which could lead to advancements in diabetes monitoring and other health diagnostics .

Case Studies

Wirkmechanismus

The mechanism of action of 1-butyl-3-methylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize transition states, enhance reaction rates, and improve the solubility of reactants and products. The compound’s unique ionic nature allows it to act as both a solvent and a catalyst in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-methylimidazolium tetrafluoroborate is compared with other similar compounds such as:

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

Uniqueness

This compound is unique due to its hydrophilic nature and high thermal stability. It offers better solubility in water compared to its hexafluorophosphate and trifluoromethanesulfonate counterparts, making it more suitable for aqueous applications .

Biologische Aktivität

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [BMIm][BF4], focusing on its toxicity, effects on enzymes, and applications in biocatalysis.

Toxicity Studies

Recent studies have assessed the acute toxicity and biochemical effects of [BMIm][BF4]. Notably, research conducted on zebrafish (Danio rerio) revealed the following:

- Acute Toxicity : The 50% lethal concentration (LC50) for [BMIm][BF4] was found to be 604.6 mg/L after a 96-hour exposure. This indicates that [BMIm][BF4] exhibits relatively low acute toxicity, comparable to its counterpart, [Bmim]Cl, which had an LC50 of 632.8 mg/L .

- Biochemical Effects : The study evaluated reactive oxygen species (ROS) levels, antioxidant enzyme activity, and DNA damage. It was observed that ROS levels increased in a dose-dependent manner, leading to lipid peroxidation and DNA damage, although the overall impact was considered minor at lower concentrations .

Enzymatic Interactions

The interaction of [BMIm][BF4] with various enzymes has been a significant focus of research:

- Enzyme Stability : [BMIm][BF4] has been shown to enhance the thermal stability of certain enzymes. For instance, studies indicated that horseradish peroxidase exhibited improved thermal stability when incubated with [BMIm][BF4] at concentrations of 5–10% (v/v) .

- Enzyme Activity : The effects of [BMIm][BF4] on laccase activity were investigated. While some studies noted a reduction in enzymatic activity at lower pH levels, mixtures of laccase with [BMIm][BF4] displayed better performance compared to laccase alone at pH 5 . This suggests that [BMIm][BF4] can stabilize certain enzymatic functions under specific conditions.

Applications in Biocatalysis

This compound has been utilized as a solvent and medium for biocatalytic reactions:

- Recyclable Biocatalysts : Research highlights the use of [BMIm][BF4] as an enzyme coating for developing recyclable heterogeneous biocatalysts. This application allows for continuous-phase systems where enzymes are immobilized effectively, promoting environmentally friendly processes .

- Hydration Reactions : In organic synthesis, [BMIm][BF4] has been employed as a reaction medium for the hydration of alkynes using electrogenerated boron trifluoride (BF3). This method demonstrated comparable or improved yields compared to traditional methods while minimizing hazards associated with BF3 storage . The ability to generate BF3 in situ within the ionic liquid enhances reaction safety and efficiency.

Summary of Findings

The biological activity of this compound ([BMIm][BF4]) can be summarized as follows:

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBXQLQATZTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049231 | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174501-65-6 | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174501-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TVZ2306T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.